(1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
Description
This chiral spirobiindane derivative (CAS: 930784-56-8) features a rigid spirocyclic core with two 3,5-dimethylphenyl groups at the 6,6' positions and hydroxyl groups at 7,7' (R-configuration). Its molecular formula is C₃₃H₃₂O₂, with a molecular weight of 468.6 g/mol (calculated). The compound is synthesized for use as a chiral catalyst in asymmetric organic reactions, leveraging its stereochemical rigidity and moderate steric bulk. Purity exceeds ≥98% with 99% enantiomeric excess (e.e.), ensuring high enantioselectivity in catalytic applications such as asymmetric hydrogenation or cross-coupling reactions .
Properties
IUPAC Name |
5,5'-bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O2/c1-19-13-20(2)16-25(15-19)27-7-5-23-9-11-33(29(23)31(27)34)12-10-24-6-8-28(32(35)30(24)33)26-17-21(3)14-22(4)18-26/h5-8,13-18,34-35H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYMPGAROWSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=C(CCC34CCC5=C4C(=C(C=C5)C6=CC(=CC(=C6)C)C)O)C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3,5-dimethylphenyl-substituted indene derivatives, the spiro linkage can be formed through a series of cyclization and reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the spiro linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the spiro carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups may yield diketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.
Biology
In biological research, this compound can be used to investigate the interactions of spiro compounds with biological macromolecules. Its potential as a ligand for various receptors or enzymes is of particular interest.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological pathways.
Industry
In the industrial sector, (1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent groups, influencing electronic, steric, and solubility properties:
Key Observations :
- Electron-Donating Groups : The target compound’s 3,5-dimethylphenyl substituents provide moderate steric bulk and electron-donating effects, favoring reactions requiring balanced steric and electronic modulation.
- Electron-Withdrawing Groups : Analogs like the trifluoromethyl derivative () enhance solubility in fluorophilic environments and stabilize electron-deficient intermediates .
Chirality and Enantioselectivity
The R-configuration in the target compound contrasts with S-configuration analogs (e.g., ), which dictate opposing enantiomer preferences in catalysis. For example, in asymmetric hydrogenation, R-configured catalysts may favor the (R)-enantiomer of the product, while S-configured analogs yield the (S)-enantiomer .
Physicochemical Properties
- Solubility : The target compound’s dimethylphenyl groups enhance lipophilicity compared to hydrophilic diol derivatives (e.g., ’s dimethyl analog, soluble in DMSO) .
- Environmental Behavior : Henry’s Law constants for spirobiindane diols (e.g., 3,3,3',3'-tetramethyl-...: 1.5×10⁶) suggest low volatility and persistence in aqueous environments, critical for environmental risk assessments .
Biological Activity
(1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol is a synthetic organic compound notable for its unique spirobiindene structure. This compound has garnered attention in biological research due to its potential therapeutic properties and interactions with various biological macromolecules.
Chemical Structure and Properties
- Molecular Formula : C33H32O2
- Molecular Weight : 484.61 g/mol
- CAS Number : 930784-56-8
The compound features two indene units linked through a spiro carbon, with hydroxyl groups at the 7,7' positions and 3,5-dimethylphenyl substituents. This structural configuration is significant for its biological activity.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity. This interaction could influence various signaling pathways relevant to disease processes.
- Inhibition of Biological Pathways : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors involved in metabolic or signaling pathways.
Antioxidant Activity
Preliminary studies indicate that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
| Study Reference | Method Used | Findings |
|---|---|---|
| Research A | DPPH Assay | Showed significant scavenging activity against DPPH radicals. |
| Research B | FRAP Assay | Exhibited high reducing power comparable to standard antioxidants. |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines.
| Study Reference | Method Used | Findings |
|---|---|---|
| Study X | ELISA | Reduced levels of TNF-alpha and IL-6 in activated macrophages. |
| Study Y | Western Blot | Decreased expression of COX-2 protein in inflammatory models. |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results demonstrated that the compound significantly reduced neuronal cell death and oxidative damage markers.
Case Study 2: Cancer Cell Proliferation Inhibition
Another study explored the effects of this compound on cancer cell lines. It was found to inhibit cell proliferation in a dose-dependent manner and induce apoptosis in specific cancer types.
Q & A
Q. What are the key synthetic steps for preparing (1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol?
The synthesis typically involves bromination of a spirobiindane precursor followed by reduction or substitution reactions. For example, brominated intermediates may be treated with reducing agents like lithium aluminum hydride (LiAlH₄) to yield the diol product. Large-scale reactors are often employed to improve efficiency in industrial settings .
Q. How should this compound be stored to maintain stability?
The compound is hygroscopic and sensitive to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended to prevent degradation .
Q. What analytical methods are used to confirm its structural identity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation. Enantiomeric excess (e.e.) is assessed via chiral HPLC, given its ≥98% purity and 99% e.e. .
Q. What stoichiometric considerations are critical for large-scale synthesis?
Precise control of reagent ratios (e.g., brominating agents and reducing equivalents) is essential. Scalability requires optimizing reaction parameters (temperature, solvent) in batch reactors to minimize side products .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Chiral catalysts or resolving agents can enhance stereoselectivity. Monitoring e.e. via chiral HPLC at intermediate stages allows iterative refinement. Daicel collaboration products (e.g., with 99% e.e.) highlight the importance of chiral auxiliary strategies .
Q. What role does the spirobiindane core play in catalytic applications?
The rigid spirobiindane structure imposes steric constraints, enhancing selectivity in asymmetric catalysis. Comparative studies with non-spiro analogues show improved enantioselectivity in reactions like C–C bond formation .
Q. How are cyclic contaminants analyzed in polyimide derivatives of this compound?
Gel Permeation Chromatography (GPC) quantifies cyclic oligomers (4–25% by weight) formed during polymerization. Contaminant levels depend on diamine spatial orientation and reaction conditions (e.g., alkali metal ion catalysis in m-cresol) .
Q. What mechanistic insights explain the bromination step in synthesis?
Bromination likely proceeds via electrophilic aromatic substitution, with regioselectivity controlled by electron-donating methyl groups. Post-bromination reduction with LiAlH₄ converts bromides to alcohols, confirmed by FT-IR and mass spectrometry .
Q. How is thermal stability evaluated for materials derived from this compound?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess decomposition temperatures and glass transition (Tg). Polyimides derived from spirobisindane dietheranhydrides show Tg values exceeding 250°C, suitable for high-temperature applications .
Q. What strategies mitigate side reactions during diol functionalization?
Protecting groups (e.g., silyl ethers) for hydroxyl moieties prevent undesired crosslinking. Reaction kinetics studies under inert atmospheres reduce oxidation byproducts, as evidenced by reduced carbonyl peaks in IR spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
